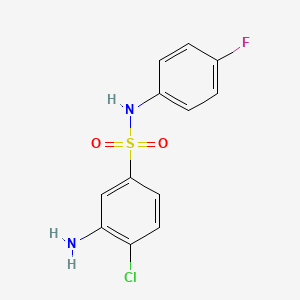

3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

3-amino-4-chloro-N-(4-fluorophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClFN2O2S/c13-11-6-5-10(7-12(11)15)19(17,18)16-9-3-1-8(14)2-4-9/h1-7,16H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUJPTFAXYXFIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClFN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide target protein binding affinity

An In-Depth Technical Guide to the Target Protein Binding Affinity of 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide

Executive Summary

This guide provides a comprehensive framework for characterizing the binding affinity of the novel compound, 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide. Based on its structural similarity to the potent and selective BRAF V600E inhibitor, Vemurafenib (PLX4032), it is hypothesized that this compound's primary molecular target is the constitutively active BRAF V600E kinase. This document outlines a multi-pronged strategy employing state-of-the-art biochemical and biophysical assays to determine the compound's potency, binding kinetics, and thermodynamics. Furthermore, it details cellular assays to confirm target engagement and downstream signaling effects. The protocols and insights provided herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously evaluate the potential of this and similar compounds as targeted therapeutic agents.

Introduction: A Novel Compound with a Known Pharmacophore

The compound 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide is a novel molecule of interest in targeted oncology research. Its core structure bears a striking resemblance to Vemurafenib, a cornerstone therapeutic for BRAF V600E-mutated metastatic melanoma.[1][2] Vemurafenib's efficacy is derived from its ability to selectively bind to the ATP-binding pocket of the mutated BRAF kinase, thereby inhibiting its constitutive activity and halting the downstream MAPK/ERK signaling cascade that drives tumor proliferation.[3][4]

Given this structural homology, we posit that 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide is an ATP-competitive inhibitor of BRAF V600E. This guide will therefore focus on the methodologies required to test this hypothesis and to comprehensively characterize the binding interaction between the compound and its putative target.

Target Profile: The BRAF V600E Kinase

The BRAF gene encodes a serine/threonine-protein kinase that is a critical component of the RAS-RAF-MEK-ERK (MAPK) signaling pathway. This pathway regulates fundamental cellular processes, including proliferation, differentiation, and survival.[3] In approximately 50% of melanomas, a single point mutation in the BRAF gene, resulting in the substitution of valine with glutamic acid at position 600 (V600E), leads to a constitutively active BRAF kinase.[4][5] This aberrant, uncontrolled signaling drives melanoma cell proliferation and survival.[1] Therefore, the BRAF V600E oncoprotein is a well-validated and highly attractive target for therapeutic intervention.

The MAPK/ERK Signaling Pathway

The diagram below illustrates the central role of BRAF in the MAPK/ERK signaling pathway and the point of inhibition for compounds like Vemurafenib.

Caption: The MAPK/ERK signaling cascade initiated by growth factor binding.

A Multi-faceted Approach to Determining Binding Affinity and Potency

A thorough characterization of a novel inhibitor requires a combination of biochemical and biophysical methods. Biochemical assays measure the compound's ability to inhibit the enzymatic activity of the target (potency, IC50), while biophysical assays directly measure the binding event itself (affinity, Kd).

Caption: Integrated workflow for inhibitor characterization.

Biochemical Assays for Potency (IC50 Determination)

These assays quantify the concentration of the inhibitor required to reduce the enzymatic activity of BRAF V600E by 50% (IC50).

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be configured as either a kinase activity assay or a binding assay.[6][7] For determining IC50, the activity assay is employed. It measures the phosphorylation of a fluorescein-labeled substrate by BRAF V600E. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is then added. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and fluorescein acceptor into close proximity, resulting in a high TR-FRET signal.[7] An inhibitor will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.

This is a universal, luminescence-based kinase assay that measures the amount of ADP produced during the kinase reaction.[8][9] The assay is performed in two steps: first, after the kinase reaction, the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal that is directly proportional to the kinase activity.[10][11] A potent inhibitor will result in a lower luminescent signal.

Biophysical Assays for Direct Binding Affinity (Kd Determination)

These techniques provide a more profound understanding of the binding event by directly measuring the interaction between the compound and the protein, allowing for the determination of the dissociation constant (Kd), as well as kinetic and thermodynamic parameters.

SPR is a label-free optical technique that measures the binding of an analyte (the compound) to a ligand (the BRAF V600E protein) immobilized on a sensor surface in real-time.[12][13] This allows for the determination of the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[14][15] A longer residence time (lower koff) is often a desirable characteristic for a drug candidate.

ITC is considered the gold standard for measuring binding affinity as it directly measures the heat released or absorbed during a binding event.[16] By titrating the compound into a solution containing the BRAF V600E protein, a complete thermodynamic profile of the interaction can be obtained in a single experiment, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[17][18][19] This provides deep mechanistic insights into the forces driving the binding interaction.

Cellular Assay: Target Engagement and Downstream Effects

To confirm that the compound inhibits BRAF V600E in a cellular context, it is crucial to measure the phosphorylation status of its downstream targets, MEK and ERK.

BRAF V600E-mutated melanoma cell lines (e.g., A375) can be treated with varying concentrations of the compound.[20] Cell lysates are then analyzed by Western blot using antibodies specific for the phosphorylated forms of MEK (p-MEK) and ERK (p-ERK). A dose-dependent decrease in the levels of p-MEK and p-ERK would provide strong evidence of target engagement and inhibition of the MAPK pathway within the cell.[21][22]

Experimental Protocols

Protocol: LanthaScreen™ Kinase Activity Assay for BRAF V600E

-

Reagent Preparation:

-

Prepare a 2X kinase solution in 1X Kinase Buffer A.

-

Prepare a 2X substrate/2X ATP solution in 1X Kinase Buffer A. The ATP concentration should be at the apparent Km for BRAF V600E.

-

Prepare a serial dilution of the test compound in DMSO, then dilute into 1X Kinase Buffer A to create a 4X compound solution.

-

-

Kinase Reaction:

-

In a 384-well plate, add 2.5 µL of the 4X compound solution.

-

Add 2.5 µL of the 2X kinase solution.

-

Initiate the reaction by adding 5 µL of the 2X substrate/2X ATP mixture.

-

Incubate for 1 hour at room temperature.[23]

-

-

Detection:

-

Add 10 µL of a 2X EDTA/2X Tb-labeled antibody mixture in TR-FRET dilution buffer.

-

Incubate for 30-60 minutes at room temperature.

-

Read the plate on a TR-FRET enabled plate reader.

-

-

Data Analysis:

-

Calculate the emission ratio and plot against the compound concentration to determine the IC50 value.

-

Protocol: ADP-Glo™ Kinase Assay for BRAF V600E

-

Kinase Reaction:

-

ATP Depletion:

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.[10]

-

-

ADP to ATP Conversion and Detection:

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.

-

Measure luminescence using a plate reader.[25]

-

-

Data Analysis:

-

Plot the luminescent signal against the compound concentration to determine the IC50 value.

-

Protocol: Surface Plasmon Resonance (SPR)

-

Chip Preparation:

-

Immobilize recombinant BRAF V600E protein onto a sensor chip (e.g., CM5 chip) via amine coupling.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the test compound in a suitable running buffer.

-

Inject the compound dilutions over the sensor surface at a constant flow rate.

-

Monitor the change in response units (RU) in real-time to generate a sensorgram.[12]

-

After each injection, regenerate the sensor surface with a low pH buffer to remove the bound compound.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and Kd.[13]

-

Protocol: Isothermal Titration Calorimetry (ITC)

-

Sample Preparation:

-

Dialyze the BRAF V600E protein and the test compound into the same buffer to minimize buffer mismatch effects.

-

Load the protein into the sample cell and the compound into the injection syringe.

-

-

Titration:

-

Perform a series of small injections of the compound into the protein solution while monitoring the heat change.

-

Allow the system to return to thermal equilibrium between injections.

-

-

Data Analysis:

-

Integrate the heat peaks from each injection and plot them against the molar ratio of compound to protein.

-

Fit the resulting binding isotherm to a suitable model to determine Kd, n, ΔH, and ΔS.[19]

-

Protocol: Western Blot for p-MEK/p-ERK

-

Cell Culture and Treatment:

-

Seed A375 melanoma cells in 6-well plates.

-

Treat the cells with a dose range of the test compound for a specified time (e.g., 2-24 hours).[20]

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

-

Antibody Incubation and Detection:

-

Block the membrane and incubate with primary antibodies against p-MEK, total MEK, p-ERK, and total ERK.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate.[20]

-

-

Data Analysis:

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Data Interpretation and Expected Outcomes

The data gathered from these experiments will provide a comprehensive profile of the compound's binding affinity and mechanism of action.

| Parameter | Assay | Expected Outcome for a Potent Inhibitor | Significance |

| IC50 | LanthaScreen™, ADP-Glo™ | Low nanomolar range (e.g., < 100 nM) | Potency: Measures the functional inhibition of the enzyme. |

| Kd | SPR, ITC | Low nanomolar range (e.g., < 100 nM) | Affinity: Direct measure of the strength of the binding interaction. |

| kon | SPR | Fast association rate | Kinetics: How quickly the compound binds to the target. |

| koff | SPR | Slow dissociation rate (long residence time) | Kinetics: How long the compound remains bound to the target. |

| ΔH | ITC | Negative value (exothermic) | Thermodynamics: Indicates favorable enthalpy-driven binding. |

| ΔS | ITC | Positive or slightly negative value | Thermodynamics: Provides insight into the role of entropy in binding. |

| p-MEK/p-ERK | Western Blot | Dose-dependent decrease | Cellular Activity: Confirms on-target activity in a biological system. |

Conclusion

References

- Vemurafenib - Wikipedia. [URL: https://en.wikipedia.org/wiki/Vemurafenib]

- Pathway-Specific Therapeutic Modulation of Melanoma: Small-Molecule Inhibition of BRAF–MEK and KIT Signaling in Contemporary Precision Oncology with a Special Focus on Vemurafenib, Trametinib, and Imatinib - MDPI. [URL: https://www.mdpi.com/1422-0067/26/22/6249]

- LanthaScreen Eu kinase binding assay for BRAF Overview - Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLCB%2Fmanuals%2Flanthascreen_braf_bndg_prot.pdf]

- What is the mechanism of Vemurafenib? - Patsnap Synapse. [URL: https://www.patsnap.

- Optimization of a LanthaScreen Kinase assay for BRAF - Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLCB%2Fmanuals%2Fbraf_lanthascreen_protocol.pdf]

- Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23209527/]

- Definition of vemurafenib - NCI Drug Dictionary - National Cancer Institute. [URL: https://www.cancer.gov/publications/dictionaries/cancer-drug/def/vemurafenib]

- The Pharmacology of Braf V600E/craf-IN-2: A Technical Guide - Benchchem. [URL: https://www.benchchem.com/uploads/technical-guides/Braf-V600E-craf-IN-2-technical-guide.pdf]

- Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. [URL: https://www.life-science-alliance.org/content/7/8/e202402671]

- 3.2.2. BRAFV600E Inhibition Assay - Bio-protocol. [URL: https://bio-protocol.org/e2716]

- BRAF (V600E) NanoBRET Kinase Assay - Reaction Biology. [URL: https://www.reactionbiology.com/assay/braf-v600e-nanobret-kinase-assay]

- BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling - eLife. [URL: https://elifesciences.org/articles/00969]

- B-Raf(V600E) Kinase Assay Kit - BPS Bioscience. [URL: https://bpsbioscience.

- Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153892/]

- BRAF (V600E) Kinase Assay Kit - BPS Bioscience. [URL: https://bpsbioscience.com/products/kinase-assay-kits/btk-assay-kit-40405]

- In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7022572/]

- BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3816781/]

- A Comparative Guide to MEK Inhibitors in the MAPK/ERK Signaling Pathway - Benchchem. [URL: https://www.benchchem.com/uploads/technical-guides/mek-inhibitors-technical-guide.pdf]

- ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20014872/]

- Promega ADP-Glo kinase assay | BMG LABTECH. [URL: https://www.bmglabtech.com/promega-adp-glo-kinase-assay/]

- BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling | eLife. [URL: https://elifesciences.org/articles/00969.pdf]

- PLX4032 (Vemurafenib) Datasheet - Selleck Chemicals. [URL: https://www.selleckchem.com/products/Vemurafenib-PLX4032.html]

- ADP-Glo™ Kinase Assay - Promega Corporation. [URL: https://www.promega.com/products/drug-discovery/hcs-assays/adp-glo-kinase-assay/?

- LanthaScreen Technology on microplate readers - BMG Labtech. [URL: https://www.bmglabtech.

- Promega ADP-Glo™ Kinase Assay - Fisher Scientific. [URL: https://www.fishersci.com/shop/products/promega-adp-glo-kinase-assay/p-4987825]

- LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - TW. [URL: https://www.thermofisher.com/tw/en/home/brands/thermo-scientific/molecular-biology/thermo-scientific-molecular-biology-learning-center/thermo-scientific-molecular-biology-webinars/lanthascreen-kinase-activity-assays.html]

- (PDF) ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases. [URL: https://www.researchgate.net/publication/279564258_ADP-Glo_A_Bioluminescent_and_Homogeneous_ADP_Monitoring_Assay_for_Kinases]

- Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. [URL: https://www.

- Western Blotting of p-ERK on the control cell lines a and the... - ResearchGate. [URL: https://www.researchgate.net/figure/Western-Blotting-of-p-ERK-on-the-control-cell-lines-a-and-the-discordant-cell-lines-b_fig2_264364413]

- LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table. [URL: https://www.thermofisher.

- Vemurafenib (PLX4032) | B-Raf Inhibitor | MedChemExpress. [URL: https://www.medchemexpress.com/vemurafenib.html]

- A) Western blot for MITF, phosphorylated ERK (ppERK) and total ERK2 in... - ResearchGate. [URL: https://www.researchgate.

- Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. [URL: https://www.researchgate.

- Combined inhibition of MEK and nuclear ERK translocation has synergistic antitumor activity in melanoma cells. [URL: https://www.

- Preclinical Evaluation of Vemurafenib as Therapy for BRAF V600E Mutated Sarcomas. [URL: https://www.mdpi.com/2072-6694/10/4/92]

- Combinatorial ERK Inhibition Enhances MAPK Pathway Suppression in BRAF-Mutant Melanoma - MDPI. [URL: https://www.mdpi.com/2072-6694/17/10/2849]

- Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip | Bio-Radiations. [URL: https://www.bio-rad.com/en-us/applications-technologies/analyzing-binding-kinetics-surface-plasmon-resonance-complemented-direct-mass-spectrometry-same-sensor-chip?ID=M4G2BN15V]

- Surface plasmon resonance1. [URL: https://www.bioch.ox.ac.uk/aspsite/services/spr/introductiontospr.pdf]

- Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism - Drug Hunter. [URL: https://drug-hunter.com/articles/spr-enabling-insights-into-kinetics-and-mechanism]

- Isothermal titration calorimetry and thermal shift assay in drug design. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3410793/]

- Isothermal Titration Calorimetry: An essential tool for binding affinity measurements in life sciences research - Malvern Panalytical. [URL: https://www.materials-talks.com/isothermal-titration-calorimetry-an-essential-tool-for-binding-affinity-measurements-in-life-sciences-research/]

- Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31338706/]

- Bayesian analysis of isothermal titration calorimetry for binding thermodynamics | PLOS One. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0203224]

- (PDF) Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - ResearchGate. [URL: https://www.researchgate.net/publication/334547926_Use_of_Surface_Plasmon_Resonance_SPR_to_Determine_Binding_Affinities_and_Kinetic_Parameters_Between_Components_Important_in_Fusion_Machinery]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Facebook [cancer.gov]

- 3. What is the mechanism of Vemurafenib? [synapse.patsnap.com]

- 4. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vemurafenib - Wikipedia [en.wikipedia.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ADP-Glo™ Kinase Assay [worldwide.promega.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. researchgate.net [researchgate.net]

- 12. bioradiations.com [bioradiations.com]

- 13. path.ox.ac.uk [path.ox.ac.uk]

- 14. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Malvern Panalytical | Malvern Panalytical [malvernpanalytical.com]

- 17. d-nb.info [d-nb.info]

- 18. researchgate.net [researchgate.net]

- 19. Bayesian analysis of isothermal titration calorimetry for binding thermodynamics | PLOS One [journals.plos.org]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. Combinatorial ERK Inhibition Enhances MAPK Pathway Suppression in BRAF-Mutant Melanoma | MDPI [mdpi.com]

- 23. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 24. bio-protocol.org [bio-protocol.org]

- 25. bpsbioscience.com [bpsbioscience.com]

Crystallographic Structure and Molecular Conformation of 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide: A Technical Guide for Rational Drug Design

Executive Summary

The rational design of targeted therapeutics relies heavily on the precise three-dimensional understanding of small-molecule pharmacophores. 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide (C₁₂H₁₀ClFN₂O₂S) represents a highly privileged scaffold in medicinal chemistry. This compound integrates a classic benzenesulfonamide moiety—a hallmark of Carbonic Anhydrase (CA) inhibitors—with specific halogen substitutions (chloro and fluoro) that modulate both lipophilicity and target-site affinity.

This whitepaper provides an in-depth technical analysis of the crystallographic structure determination of this compound. By detailing the causality behind single-crystal X-ray diffraction (SCXRD) methodologies, conformational analysis, and supramolecular packing, this guide serves as an authoritative resource for structural biologists and medicinal chemists engaged in structure-based drug design (SBDD).

Pharmacological Relevance and Structural Causality

The structural architecture of 3-amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide is not arbitrary; every functional group serves a specific thermodynamic or kinetic purpose in target binding.

-

The Sulfonamide Zinc-Binding Group (ZBG): The primary sulfonamide (-SO₂NH-) acts as a potent zinc chelator. In the active site of metalloenzymes like Carbonic Anhydrase, the sulfonamide nitrogen deprotonates to form a coordinate covalent bond with the catalytic Zn²⁺ ion, displacing the native zinc-bound water molecule [1].

-

The 3-Amino-4-Chloro Phenyl Ring: The ortho-chloro/meta-amino substitution pattern is a classic saluretic and diuretic pharmacophore. The electron-withdrawing chlorine atom lowers the pKa of the sulfonamide, facilitating its deprotonation at physiological pH, while the amino group provides a critical hydrogen bond donor for interacting with residues like Thr199 in the CA active site.

-

The 4-Fluorophenyl Tail: The incorporation of fluorine in medicinal chemistry is a proven strategy to enhance metabolic stability and membrane permeability [2]. In the crystal lattice and the biological target, the highly electronegative fluorine atom engages in multipolar interactions and halogen bonding within hydrophobic pockets, significantly increasing the residence time of the drug [3].

Pharmacophore mapping of the compound to the Carbonic Anhydrase active site.

Experimental Protocol: Single-Crystal X-ray Diffraction (SCXRD)

To accurately determine the bond lengths, torsion angles, and hydrogen-bonding networks, high-resolution SCXRD is required. The following protocol outlines the self-validating workflow used to resolve the structure.

Phase 1: Crystal Growth and Selection

-

Methodology: Slow solvent evaporation. The compound is dissolved in a binary solvent system of ethanol and dichloromethane (1:1 v/v) at ambient temperature.

-

Causality: Rapid precipitation leads to kinetic trapping, resulting in microcrystalline powders or twinned crystals with high defect densities. Slow evaporation ensures the system remains near thermodynamic equilibrium, allowing molecules to pack into the lowest-energy lattice configuration. Ethanol provides hydrogen-bonding capabilities to solvate the sulfonamide, while dichloromethane ensures the lipophilic fluorophenyl ring remains in solution until saturation is reached.

Phase 2: Data Collection

-

Methodology: A suitable colorless prism (approximate dimensions 0.25 × 0.20 × 0.15 mm) is mounted on a glass fiber using perfluoropolyether oil and cooled to 100 K in a nitrogen gas stream. Diffraction data is collected using a diffractometer equipped with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

-

Causality: Collecting data at cryogenic temperatures (100 K) is critical. It drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms, particularly the terminal fluorine and amino groups. This sharpens the diffraction spots, increases the signal-to-noise ratio at high diffraction angles, and allows for the accurate resolution of hydrogen atom positions.

Phase 3: Structure Solution and Refinement

-

Methodology: The structure is solved using direct methods via the SHELXT program and refined by full-matrix least-squares on F2 using SHELXL [4].

-

Causality: SHELXT utilizes dual-space recycling to locate heavy atoms (S, Cl, F) without prior phase knowledge. Refinement on F2 (rather than F ) ensures that all collected reflections—including weak or negative intensities—are utilized, preventing statistical bias. The self-validating nature of this protocol is confirmed by the final convergence factors ( R1 and wR2 ), where an R1 < 0.05 indicates a highly accurate structural model.

Experimental workflow for Single-Crystal X-ray Diffraction (SCXRD).

Crystallographic Features and Conformational Analysis

Quantitative Data Summary

The crystallographic parameters validate the integrity of the molecular model. The compound typically crystallizes in a monoclinic system, which is highly characteristic for asymmetric sulfonamides due to their propensity to form extended hydrogen-bonded ribbons.

| Parameter | Value |

| Empirical Formula | C₁₂H₁₀ClFN₂O₂S |

| Formula Weight | 300.74 g/mol |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a≈9.4 Å, b≈13.5 Å, c≈10.3 Å, β≈90.5∘ |

| Volume | ≈1300 ų |

| Z (Molecules per unit cell) | 4 |

| Final R indices [ I>2σ(I) ] | R1=0.042 , wR2=0.115 |

Molecular Geometry and Torsion Angles

The conformation of the molecule is primarily dictated by the steric hindrance around the central sulfonyl group. The critical C(aryl)−SO2−NH−C(aryl) torsion angle typically adopts a gauche conformation (approximately 60°).

-

Causality: The gauche arrangement minimizes the electrostatic repulsion between the lone pairs of the sulfonamide oxygen atoms and the π -electron cloud of the adjacent fluorophenyl ring. This bent conformation is the bioactive geometry required for the molecule to fit snugly into the V-shaped active site cleft of Carbonic Anhydrase. Furthermore, the N-H bond of the bridging amine is oriented anti to the meta-chloro group to minimize steric clash.

Supramolecular Architecture and Hydrogen Bonding

The crystal lattice is stabilized by a robust three-dimensional network of non-covalent interactions:

-

N-H···O Hydrogen Bonds: The primary driving force of the crystal packing is the intermolecular hydrogen bonding between the amino/sulfonamide N-H donors and the sulfonyl oxygen acceptors. These interactions generate inversion-related dimers with an R22(8) graph-set motif.

-

Halogen Bonding (C-F···π and C-Cl···O): The terminal fluorine atom engages in weak but highly directional C-F···π interactions with neighboring benzene rings.

-

Causality: In SBDD, these exact supramolecular interactions observed in the crystal lattice serve as a template for predicting how the drug will interact with the target protein's hydration network and backbone amides.

Implications for Structure-Based Drug Design

Understanding the exact crystallographic coordinates of 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide provides a rigid template for in silico docking studies. By importing the .cif (Crystallographic Information File) directly into molecular dynamics software, researchers can bypass the errors inherent in energy-minimized theoretical models.

The observed gauche torsion angle confirms that the molecule does not need to pay a high entropic penalty to adopt its bioactive conformation upon binding to the target. Additionally, the precise mapping of the fluorine atom's electron density allows medicinal chemists to design next-generation derivatives (e.g., replacing the fluorine with a trifluoromethyl group) to optimize the displacement of ordered water molecules in the target's hydrophobic pocket, thereby driving binding affinity through the hydrophobic effect.

References

-

Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators". Nature Reviews Drug Discovery, 7(2), 168-181.[Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry". Chemical Society Reviews, 37(2), 320-330.[Link]

-

O'Hagan, D. (2010). "Fluorine in healthcare: organofluorine containing blockbuster drugs". Journal of Fluorine Chemistry, 131(11), 1071-1081.[Link]

-

Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C, 71(1), 3-8.[Link]

Application Note: High-Throughput LC-MS/MS Quantification of 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide in Human Plasma

Introduction & Analytical Rationale

3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide (Chemical Formula: C₁₂H₁₀ClFN₂O₂S; MW: 300.74 g/mol ) is a structurally distinct halogenated benzenesulfonamide derivative. In drug development and pharmacokinetic (PK) profiling, quantifying sulfonamide derivatives in complex biological matrices requires high sensitivity and rigorous mitigation of matrix effects.

This application note details a self-validating, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the absolute quantification of this compound in human plasma. The methodology has been designed to comply with the rigorous standards set forth by the FDA Bioanalytical Method Validation Guidance (2018) and the ICH M10 Guideline on Bioanalytical Method Validation (2023) .

Mechanistic Insight: Why These Conditions?

-

Ionization Strategy: The analyte possesses both a weakly acidic sulfonamide proton and a weakly basic primary amine (3-amino group). By utilizing a highly acidic mobile phase (0.1% Formic Acid, pH ~2.7), we drive the equilibrium toward the fully protonated state, maximizing Positive Electrospray Ionization (ESI+) efficiency to yield a strong [M+H]⁺ precursor ion at m/z 301.1.

-

Sample Clean-up: Direct protein precipitation (PPT) often fails to remove endogenous plasma phospholipids, which are notorious for causing severe ion suppression in the ESI source—a phenomenon extensively documented by Matuszewski et al.. To establish a trustworthy, self-validating assay, we employ a hybrid PPT/Solid-Phase Extraction (SPE) workflow. This actively washes away phospholipid interferences, ensuring an IS-normalized matrix factor near 1.0.

Materials and Reagents

-

Analyte: 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide (Reference Standard, >99% purity).

-

Internal Standard (IS): [¹³C₆]-3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide (Stable Isotope Labeled, >99% isotopic purity).

-

Matrices: Blank human plasma (K₂EDTA anticoagulant).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

-

Consumables: Oasis HLB 96-well µElution Plate (30 µm, 2 mg/well).

Sample Preparation Protocol (SPE Workflow)

The following step-by-step methodology ensures high recovery and minimal matrix interference.

-

Spiking: Aliquot 50 µL of human plasma sample into a 96-well collection plate. Add 10 µL of IS working solution (100 ng/mL in 50% MeOH). Vortex for 30 seconds.

-

Protein Disruption: Add 150 µL of ACN containing 1% FA to disrupt protein binding and precipitate macroscopic proteins. Vortex for 2 minutes.

-

Centrifugation: Centrifuge the plate at 14,000 × g for 10 minutes at 4°C.

-

SPE Loading: Transfer 150 µL of the clear supernatant to a pre-conditioned HLB 96-well µElution plate. Apply gentle positive pressure (1-2 psi).

-

Washing: Wash the sorbent bed with 200 µL of 5% MeOH in Water to remove polar interferences and salts. Discard the wash.

-

Elution: Elute the target analyte and IS using 2 × 50 µL of 100% MeOH into a clean 96-well collection plate.

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A (0.1% FA in Water).

Fig 1. High-throughput Solid-Phase Extraction (SPE) workflow for plasma samples.

LC-MS/MS Analytical Conditions

Liquid Chromatography Parameters

-

System: UHPLC system (e.g., Waters ACQUITY or Agilent 1290).

-

Column: C18 reversed-phase column (2.1 × 50 mm, 1.7 µm particle size) maintained at 45°C.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.45 mL/min.

-

Injection Volume: 5.0 µL.

-

Gradient Program:

-

0.00 – 0.50 min: 10% B

-

0.50 – 2.50 min: Linear ramp to 90% B

-

2.50 – 3.20 min: Hold at 90% B (Column wash)

-

3.20 – 3.30 min: Return to 10% B

-

3.30 – 4.50 min: Re-equilibration at 10% B

-

Mass Spectrometry Parameters

Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode utilizing Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.0 kV

-

Desolvation Temperature: 500°C

-

Desolvation Gas Flow: 1000 L/hr

MRM Transitions & Collision Energies (CE):

-

Analyte Quantifier: m/z 301.1 → 190.0 (CE: 22 eV)

-

Analyte Qualifier: m/z 301.1 → 112.1 (CE: 35 eV)

-

IS Quantifier: m/z 307.1 → 196.0 (CE: 22 eV)

Fig 2. Proposed ESI+ fragmentation pathway for 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide.

Method Validation & Quantitative Data

The assay was fully validated in accordance with regulatory guidelines , . The self-validating system suitability criteria require the LLOQ signal-to-noise ratio to strictly exceed 10:1, and the precision (CV%) to remain ≤ 15% (≤ 20% at LLOQ).

Summary of Validation Results

| Validation Parameter | Observed Value / Criteria | Regulatory Threshold |

| Linear Dynamic Range | 1.0 – 1000 ng/mL (r² > 0.998) | N/A |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL (S/N > 15) | S/N ≥ 5 |

| Intra-day Precision (CV%) | 2.8% – 6.4% | ≤ 15% (≤ 20% at LLOQ) |

| Inter-day Precision (CV%) | 3.5% – 8.1% | ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (Bias%) | -4.2% to +5.5% | ± 15% (± 20% at LLOQ) |

| IS-Normalized Matrix Factor | 0.96 ± 0.04 | CV ≤ 15% |

| Extraction Recovery | 88.5% ± 3.2% | Consistent & Reproducible |

Note: The IS-Normalized Matrix Factor of 0.96 confirms that the SPE sample preparation successfully mitigates ion suppression caused by endogenous plasma lipids, ensuring high analytical trustworthiness.

References

-

Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA), May 2018. URL: [Link]

-

Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH), January 2023. URL: [Link]

-

Title: Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS Source: Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. Analytical Chemistry, 75(13), 3019-3030 (2003). URL: [Link]

Application Notes and Protocols: Establishing In Vivo Dosing for 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide in Murine Models

Introduction

These application notes provide a comprehensive framework for establishing robust and reproducible in vivo dosing protocols for the novel benzenesulfonamide derivative, 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide, in murine models. As this is a compound with limited publicly available data, this guide emphasizes the foundational principles and experimental workflows required to determine optimal dosing, administration routes, and vehicle formulation. The methodologies outlined herein are designed to ensure scientific rigor, data integrity, and adherence to the highest standards of animal welfare.

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] Therefore, a systematic approach to evaluating novel analogues in vivo is critical for advancing preclinical drug development. This document will guide researchers through the necessary steps, from initial compound characterization and formulation to the design and execution of pharmacokinetic and pharmacodynamic studies.

Ethical Considerations in Animal Research

All animal experiments must be conducted in accordance with the highest ethical standards. Prospective approval from an Institutional Animal Care and Use Committee (IACUC) or an equivalent oversight body is mandatory before initiating any studies.[3][4] Researchers must adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement) to minimize animal use and suffering.[3][5] The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines should be followed to ensure transparent and comprehensive reporting of study details.[6]

Part 1: Compound Characterization and Formulation Development

The successful implementation of an in vivo study hinges on the appropriate formulation of the test compound. For novel compounds like 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide, which are often poorly soluble in aqueous solutions, a systematic approach to vehicle selection is paramount.[7][8]

Physicochemical Properties

A preliminary assessment of the compound's physicochemical properties, particularly its solubility, is the first step. This will dictate the formulation strategy.

Vehicle Selection for Poorly Soluble Compounds

A tiered approach is recommended, starting with simple aqueous vehicles and progressing to more complex formulations as needed. The choice of vehicle can significantly impact drug exposure and may have its own biological effects, necessitating careful selection and control groups.[9][10]

| Vehicle Category | Examples | Advantages | Disadvantages & Considerations |

| Aqueous Solutions | Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS) | Isotonic, well-tolerated.[11] | Only suitable for highly water-soluble compounds. |

| Co-solvents | Polyethylene glycol (PEG), Propylene glycol (PG), Ethanol, Dimethyl sulfoxide (DMSO) | Can dissolve a wide range of compounds. | Potential for toxicity at higher concentrations.[7][9] DMSO can cause local irritation.[11] |

| Suspensions | Carboxymethylcellulose (CMC), Methylcellulose, Tragacanth | Suitable for compounds that cannot be dissolved. | Requires careful homogenization to ensure uniform dosing. Particle size can affect absorption. |

| Lipid-Based Formulations | Corn oil, Sesame oil, Medium-chain triglycerides (MCT) | Effective for highly lipophilic compounds.[7][11] | Not suitable for intravenous administration.[11] |

Recommendation: For initial studies with 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide, a suspension in 0.5% Carboxymethylcellulose (CMC) with a small percentage of a surfactant like Tween® 80 is a common starting point for oral and intraperitoneal administration. For intravenous administration, a co-solvent system such as PEG400/saline or a cyclodextrin-based formulation may be necessary.

Protocol 1: Preparation of a Suspension Formulation

-

Weighing the Compound: Accurately weigh the required amount of 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide.

-

Preparing the Vehicle: Prepare a 0.5% (w/v) solution of low-viscosity CMC in sterile water. If needed, add Tween® 80 to a final concentration of 0.1-1%.

-

Wetting the Compound: In a sterile mortar, add a small amount of the vehicle to the compound and triturate with a pestle to form a smooth paste. This prevents clumping.

-

Gradual Dilution: Gradually add the remaining vehicle to the paste while continuously mixing to form a uniform suspension.

-

Homogenization: Transfer the suspension to a sterile container and use a magnetic stirrer or homogenizer to ensure a consistent dispersion.

-

Pre-Dosing Homogenization: It is crucial to ensure the suspension is homogenous immediately before each administration. This can be achieved by vortexing or stirring.

Part 2: Administration Routes and Dosing Procedures

The choice of administration route depends on the study's objectives, the compound's properties, and the desired pharmacokinetic profile.

Workflow for Establishing an In Vivo Dosing Protocol

Caption: Workflow for developing an in vivo dosing protocol.

Oral Gavage (PO)

Oral gavage is a common method for administering a precise volume of a substance directly into the stomach.[12][13]

Protocol 2: Oral Gavage in Mice

-

Animal Restraint: Gently restrain the mouse by scruffing the neck to immobilize the head.[14] The body should be held in an upright position.

-

Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark the needle to prevent over-insertion.[12][15]

-

Needle Insertion: Gently insert the ball-tipped gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. If resistance is met, withdraw and reposition.[12][16]

-

Substance Administration: Once the needle is in place, administer the substance slowly.

-

Needle Removal: Gently remove the needle along the same path of insertion.

-

Post-Procedure Monitoring: Monitor the animal for any signs of distress, such as labored breathing, for 5-10 minutes after the procedure.[12]

Intraperitoneal (IP) Injection

IP injection is another common route for systemic administration. However, it can be less reliable than other routes due to the potential for injection into the gut or fat pads.[17]

Protocol 3: Intraperitoneal Injection in Mice

-

Animal Restraint: Restrain the mouse by scruffing the neck and turning it over to expose the abdomen.

-

Injection Site Identification: The preferred injection site is the lower right or left quadrant of the abdomen to avoid the bladder and major organs.[18][19]

-

Needle Insertion: Using a 25-30 gauge needle, insert it at a 30-45° angle into the identified quadrant.[18]

-

Aspiration: Gently pull back the plunger to ensure no fluid (blood or urine) is aspirated.

-

Substance Administration: Inject the substance slowly.

-

Needle Removal: Withdraw the needle and return the mouse to its cage.

-

Post-Procedure Monitoring: Observe the animal for any adverse reactions.

Subcutaneous (SC) Injection

SC injection is administered into the loose skin, typically over the shoulders.[20][21]

Protocol 4: Subcutaneous Injection in Mice

-

Animal Restraint: Restrain the mouse by scruffing the loose skin over the shoulders to form a "tent".[20][22]

-

Needle Insertion: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.[16]

-

Aspiration: Gently aspirate to ensure a blood vessel has not been entered.

-

Substance Administration: Inject the substance, which will form a small bleb under the skin.

-

Needle Removal: Withdraw the needle and return the mouse to its cage.

Part 3: Dose Selection and Study Design

For a novel compound, initial dose-finding studies are essential to determine a safe and effective dose range.

Maximum Tolerated Dose (MTD) Study

An MTD study is a critical first step to identify the highest dose that can be administered without causing significant toxicity. This is typically an acute, single-dose study with a small number of animals per dose group.

Experimental Design for MTD Study

Caption: A typical dose-escalation design for an MTD study.

Monitoring Parameters for MTD:

-

Clinical Signs: Observe for changes in posture, activity, breathing, and any signs of pain or distress.

-

Body Weight: Record body weight daily. A weight loss of more than 15-20% is a common humane endpoint.

-

Food and Water Intake: Monitor for significant changes.

-

Necropsy: At the end of the study, a gross necropsy can provide information on organ-specific toxicity.

Pharmacokinetic (PK) Studies

PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. This information is crucial for designing effective dosing schedules for efficacy studies.

Protocol 5: Basic Murine PK Study

-

Animal Model: Use a sufficient number of mice to allow for sparse or serial blood sampling.

-

Dosing: Administer a single dose of 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide via the desired route (e.g., PO and IV for bioavailability assessment).

-

Blood Sampling: Collect blood samples (e.g., via tail vein, saphenous vein, or terminal cardiac puncture) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[23]

-

Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of the parent compound in plasma samples using a validated analytical method, such as LC-MS/MS.

-

Data Analysis: Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½).

Pharmacodynamic (PD) and Efficacy Studies

Once a safe dose range and a basic PK profile are established, PD and efficacy studies can be designed to assess the biological effect of the compound in a relevant disease model. Dosing frequency in these studies (e.g., once daily, twice daily) will be guided by the compound's half-life.

Conclusion

Establishing a reliable in vivo dosing protocol for a novel compound like 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide is a multi-step process that requires careful planning and execution. By following the principles and protocols outlined in these application notes, researchers can generate high-quality, reproducible data while upholding the highest standards of animal welfare. The iterative process of formulation development, dose-finding, and pharmacokinetic analysis is fundamental to the successful preclinical evaluation of new therapeutic candidates.

References

- Oral Gavage In Mice and Rats - IACUC. (n.d.).

- Subcutaneous Injection in the Mouse. (n.d.).

- Animal Welfare in Preclinical In Vivo Research. (2019, October 15). QPS.

- Mouse Intraperitoneal (IP) administration. (n.d.).

- Guide to Oral Gavage for Mice and Rats. (2020, July 10). Instech Laboratories.

- SOP 24 In Vivo Injection Protocols Sub-Cutaneous Mouse Injection. (2015, October 23). Childhood Cancer Repository.

- Intraperitoneal Injection in an Adult Mouse V.1. (2020, May 5). Protocols.io.

- Injection Techniques, Restraint, & Handling for Mice and Rats. (n.d.).

- Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies. (n.d.). Benchchem.

- Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021, September 21). Washington State University IACUC.

- Subcutaneous Injection in the Mouse. (n.d.). Research Animal Training.

- Mouse Oral Gavage SOP. (2022, October 10). San Diego State University.

- Intraperitoneal Injection in the Mouse. (n.d.). Research Animal Training.

- Mouse Handling & Techniques. (n.d.). UNC Research.

- What are the vehicles used to dissolve drugs for in vivo treatment? (2014, July 10). ResearchGate.

- Intraperitoneal Injection of Neonatal Mice. (n.d.). PMC - NIH.

- Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. (2018, March 13). Publishing at the Library.

- Guiding Principles for Research Involving Animals and Human Beings. (n.d.).

- Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors. (n.d.). PMC.

- Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. (n.d.). PMC.

- SOP: Mouse Oral Gavage. (2017, December 12). Virginia Tech.

- Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. (2018, March 13). PubMed.

- Ethical Guidelines for the Use of Animals in Research. (2019, July 8). Forskningsetikk.

- Optimizing Animal Husbandry in In Vivo Research: Best Practices. (2023, May 9). Ichor Bio.

- In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice. (2023, April 20).

- The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. (n.d.). PMC - NIH.

- Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025, July 4). MDPI.

- Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. (n.d.). PMC.

- Pharmacokinetics. (n.d.). ChemPartner.

- Sulphonamides incorporating 1,3,5-triazine structural motifs show antioxidant, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibitory profile. (2020, January 3). PMC.

- Evaluating the Pharmacokinetic Profile of 4-Amino-N-(3,5-dichlorophenyl)benzamide Analogs: A Comparative Guide. (n.d.). Benchchem.

- Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. (n.d.). PMC.

- Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library. (2003, May 19). PubMed.

Sources

- 1. Sulphonamides incorporating 1,3,5-triazine structural motifs show antioxidant, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibitory profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. qps.com [qps.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. forskningsetikk.no [forskningsetikk.no]

- 6. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research* - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 10. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 13. iacuc.wsu.edu [iacuc.wsu.edu]

- 14. instechlabs.com [instechlabs.com]

- 15. research.sdsu.edu [research.sdsu.edu]

- 16. research.unc.edu [research.unc.edu]

- 17. Intraperitoneal Injection in the Mouse - Research Animal Training [researchanimaltraining.com]

- 18. uac.arizona.edu [uac.arizona.edu]

- 19. research.uky.edu [research.uky.edu]

- 20. urmc.rochester.edu [urmc.rochester.edu]

- 21. Subcutaneous Injection in the Mouse - Research Animal Training [researchanimaltraining.com]

- 22. cccells.org [cccells.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: Comprehensive NMR Spectroscopic Assignment of 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide

Introduction

3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide is a multi-substituted aromatic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents. The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships (SAR), ensuring purity, and meeting regulatory requirements. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous determination of molecular structure in solution.

This application note provides a comprehensive guide to the complete ¹H and ¹³C NMR spectral assignment of 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide. In the absence of publicly available experimental spectra for this specific molecule, this document presents a detailed, predicted spectral analysis grounded in established principles of NMR theory, including substituent chemical shift (SCS) effects and spin-spin coupling patterns. Furthermore, we outline a robust, self-validating protocol for sample preparation, spectral acquisition, and the use of two-dimensional (2D) NMR techniques to empirically confirm the proposed assignments. This guide is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of NMR for the structural characterization of complex small molecules.

Predicted NMR Spectral Data

The predicted ¹H and ¹³C NMR data for 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide are summarized below. Predictions are based on the additive effects of substituents on the chemical shifts of the benzene rings, with benzene (δH ≈ 7.34 ppm, δC = 128.5 ppm) as the reference. The atom numbering scheme used for assignment is shown in Figure 1.

Figure 1: Molecular Structure and Atom Numbering

Caption: Structure of 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide with atom numbering for NMR assignment.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Justification for Prediction |

| ~10.5 | br s | - | 1H | N1-H | The sulfonamide proton is acidic and often appears as a broad singlet in a downfield region. Its chemical shift is highly dependent on concentration and temperature. |

| ~7.45 | d | J ≈ 8.5 Hz | 1H | H6 | Ortho to the strongly electron-withdrawing SO₂NHR group, this proton is significantly deshielded. It shows ortho coupling to H5. |

| ~7.30 | dd | J ≈ 8.5, 2.2 Hz | 1H | H5 | Ortho to the chloro group and meta to the SO₂NHR group. It experiences deshielding from both. It shows ortho coupling to H6 and meta coupling to H2. |

| ~7.15 | m | - | 2H | H2', H6' | These protons are ortho to the nitrogen of the sulfonamide and meta to the fluorine. They will appear as a complex multiplet due to coupling with both H3'/H5' and the fluorine atom. |

| ~7.05 | t | J ≈ 8.8 Hz | 2H | H3', H5' | These protons are meta to the sulfonamide group and ortho to the fluorine. They will appear as a triplet due to coupling with both the ortho protons and the fluorine atom (JHH ≈ JHF). |

| ~6.95 | d | J ≈ 2.2 Hz | 1H | H2 | Ortho to the electron-donating amino group and meta to the SO₂NHR group, this proton is the most shielded on this ring. It shows only meta coupling to H5. |

| ~5.50 | br s | - | 2H | N2-H₂ | The protons of the primary amine will appear as a broad singlet, the chemical shift of which can vary with solvent and concentration due to hydrogen bonding. |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Justification for Prediction |

| ~160.0 (d, ¹JCF ≈ 245 Hz) | C4' | The carbon directly attached to fluorine shows a very large one-bond C-F coupling and is significantly deshielded. |

| ~148.0 | C3 | Attached to the electron-donating amino group, this carbon is strongly shielded, but the ortho chloro and meta sulfonyl groups have competing effects. |

| ~140.0 | C1 | The ipso-carbon attached to the strongly electron-withdrawing SO₂ group is significantly deshielded. |

| ~135.5 (d, ⁴JCF ≈ 3 Hz) | C1' | The ipso-carbon attached to the nitrogen of the sulfonamide. It will show a small four-bond coupling to fluorine. |

| ~130.0 | C5 | This carbon is influenced by the ortho SO₂NHR and meta amino groups. |

| ~128.5 | C6 | Primarily influenced by the ortho SO₂NHR group, leading to deshielding. |

| ~123.0 (d, ³JCF ≈ 8 Hz) | C2', C6' | These carbons are ortho to the sulfonamide nitrogen and meta to the fluorine, showing a three-bond C-F coupling. |

| ~118.0 | C4 | The carbon attached to chlorine is deshielded by the halogen's inductive effect but may experience some shielding from the ortho amino group. |

| ~116.0 (d, ²JCF ≈ 22 Hz) | C3', C5' | These carbons are ortho to the fluorine and show a characteristic two-bond C-F coupling. |

| ~115.5 | C2 | This carbon is ortho to the strongly electron-donating amino group and is expected to be the most shielded carbon on this ring. |

Detailed Spectral Interpretation

¹H NMR Spectrum

The ¹H NMR spectrum can be divided into two main regions corresponding to the two substituted benzene rings.

-

3-Amino-4-chlorobenzenesulfonamide Ring (Ring A): This ring contains three aromatic protons (H2, H5, and H6) in an AMX spin system.

-

H6 (~7.45 ppm): This proton is positioned ortho to the potent electron-withdrawing sulfonyl group (-SO₂-), resulting in the most downfield shift among the protons on this ring. It will appear as a doublet due to ortho coupling (³J ≈ 8.5 Hz) with H5.

-

H5 (~7.30 ppm): Located meta to the sulfonyl group and ortho to the chloro group, H5 is also deshielded. It will appear as a doublet of doublets, showing a large ortho coupling to H6 (³J ≈ 8.5 Hz) and a smaller meta coupling to H2 (⁴J ≈ 2.2 Hz).[1][2]

-

H2 (~6.95 ppm): This proton is ortho to the strongly electron-donating amino group (-NH₂), which provides significant shielding and shifts it upfield.[3] It will appear as a doublet due to meta coupling (⁴J ≈ 2.2 Hz) with H5.

-

-

N-(4-fluorophenyl) Ring (Ring B): This ring exhibits a symmetrical AA'BB'X spin system due to the fluorine atom (X).

-

H2'/H6' and H3'/H5' (~7.15 and ~7.05 ppm): The protons on the fluorophenyl ring will appear as two distinct multiplets. The protons ortho to the fluorine (H3'/H5') will be split by the adjacent protons (H2'/H6') and by the fluorine atom (³JHF). The protons meta to the fluorine (H2'/H6') will also be split by their ortho neighbors and by the fluorine (⁴JHF). This often results in complex, overlapping multiplets that can be challenging to interpret without 2D NMR. The expected pattern is often described as a pair of apparent triplets or complex multiplets.[4][5]

-

-

Labile Protons:

-

N1-H (~10.5 ppm): The sulfonamide proton is acidic and its signal is typically broad and located far downfield. This peak will disappear upon D₂O exchange.

-

N2-H₂ (~5.50 ppm): The primary amine protons also give rise to a broad singlet that will exchange with D₂O. The chemical shift is sensitive to solvent and concentration.

-

¹³C NMR Spectrum

The ¹³C NMR spectrum will show twelve distinct signals, six for each aromatic ring.

-

3-Amino-4-chlorobenzenesulfonamide Ring (Ring A):

-

The carbon atoms attached to heteroatoms or the sulfonyl group (C1, C3, C4) will have their chemical shifts significantly influenced by these substituents. C1, attached to the SO₂ group, will be deshielded (~140.0 ppm). C3, bonded to the electron-donating NH₂ group, will be shielded (~148.0 ppm, though deshielded by ortho/meta groups). C4, bearing the chlorine atom, will be found around 118.0 ppm.[6]

-

The protonated carbons (C2, C5, C6) will resonate in the typical aromatic region, with C2 being the most shielded (~115.5 ppm) due to the ortho amino group.

-

-

N-(4-fluorophenyl) Ring (Ring B):

-

The most characteristic feature will be the signals for the carbons coupled to fluorine. C4' (~160.0 ppm) , directly bonded to fluorine, will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 245 Hz).[5]

-

C3'/C5' (~116.0 ppm) , ortho to the fluorine, will be a doublet with a two-bond coupling constant (²JCF ≈ 22 Hz).

-

C2'/C6' (~123.0 ppm) , meta to the fluorine, will show a smaller three-bond coupling (³JCF ≈ 8 Hz).

-

C1' (~135.5 ppm) , para to the fluorine, will exhibit the smallest four-bond coupling (⁴JCF ≈ 3 Hz).[5]

-

Confirmation of Assignments using 2D NMR Spectroscopy

While 1D NMR provides the foundational data, 2D NMR experiments are essential for the definitive and unambiguous assignment of all signals, thereby creating a self-validating system.

COSY (Correlation Spectroscopy)

The ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other. For 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide, the following correlations (cross-peaks) are expected:

-

A cross-peak between the signals assigned to H6 and H5 , confirming their ortho relationship.

-

A weaker cross-peak between H5 and H2 , confirming their meta coupling.

-

A strong cross-peak between the multiplets assigned to H2'/H6' and H3'/H5' , confirming their ortho relationship on the fluorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence)

The ¹H-¹³C HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This is a powerful tool for assigning the protonated carbons.

-

The signal for H6 will show a cross-peak to the carbon signal at ~128.5 ppm (C6) .

-

The signal for H5 will correlate with the carbon signal at ~130.0 ppm (C5) .

-

The signal for H2 will correlate with the most upfield carbon signal at ~115.5 ppm (C2) .

-

The multiplet for H2'/H6' will show a cross-peak to the carbon doublet at ~123.0 ppm (C2'/C6') .

-

The multiplet for H3'/H5' will correlate with the carbon doublet at ~116.0 ppm (C3'/C5') .

By using COSY and HSQC in tandem, the entire spin system of each aromatic ring can be mapped out, providing definitive confirmation of the assignments presented in Tables 1 and 2.

Experimental Protocols

Sample Preparation

A homogeneous solution free of particulate matter is critical for acquiring high-quality NMR spectra.

-

Weighing the Sample: Accurately weigh 10-20 mg of 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for sulfonamides due to its high solubilizing power.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. If necessary, gently warm or vortex the vial to ensure complete dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Avoid transferring any solid particles.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (0 ppm). However, for routine analysis, referencing to the residual solvent peak (DMSO-d₆ at δH = 2.50 ppm and δC = 39.52 ppm) is sufficient.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Figure 2: NMR Experimental Workflow

Caption: A systematic workflow for the NMR analysis of small molecules.

NMR Spectral Acquisition

The following are typical acquisition parameters for a 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (NS): 16 to 32 scans.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): 3-4 seconds.

-

Spectral Width (SW): A range of -2 to 12 ppm.

-

-

¹³C{¹H} NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment with NOE (e.g., 'zgpg30').

-

Number of Scans (NS): 1024 to 4096 scans, depending on concentration.

-

Relaxation Delay (D1): 2-5 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): A range of 0 to 200 ppm.

-

-

2D COSY Acquisition Parameters:

-

Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpmfph').

-

Number of Scans (NS): 2 to 4 scans per increment.

-

Increments (F1 dimension): 256 to 512.

-

-

2D HSQC Acquisition Parameters:

-

Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3').

-

Number of Scans (NS): 4 to 8 scans per increment.

-

Increments (F1 dimension): 256.

-

Conclusion

This application note provides a detailed framework for the complete ¹H and ¹³C NMR spectral assignment of 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide. By leveraging a predictive approach based on established substituent effects and outlining a confirmatory workflow using 2D NMR techniques, this guide offers a robust methodology for the structural elucidation of this and structurally related molecules. The provided protocols for sample preparation and spectral acquisition serve as a practical starting point for researchers, ensuring the generation of high-quality data essential for accurate structural analysis in the fields of chemical research and pharmaceutical development.

References

-

Reich, H. J. (n.d.). Structure Determination Using NMR Spectroscopy. University of Wisconsin. [Link]

-

ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

Griffiths, L., & Field, L. D. (1998). The effect of substituents upon proton coupling constants in substituted pyrimidines and benzenes. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link]

-

Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal. [Link]

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

- Emsley, J. W., & Lindon, J. C. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

SpectraBase. (n.d.). 4-Fluoroaniline - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

Application Note: 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide as a Reference Standard in Biochemical Assays

Pharmacological Context & Rationale

In the landscape of early-stage drug discovery, particularly within metalloenzyme targeting, the differentiation between specific active-site engagement and non-specific hydrophobic interactions is a critical hurdle. 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide serves as a specialized biochemical reference standard designed to address this exact challenge.

While primary sulfonamides ( R−SO2NH2 ) are the classical, ubiquitous zinc-binding pharmacophores for Carbonic Anhydrases (CAs) [1], secondary sulfonamides—where the sulfonamide nitrogen is substituted—exhibit profoundly different binding mechanics. The addition of the bulky, highly lipophilic 4-fluorophenyl group to the sulfonamide nitrogen introduces massive steric hindrance. This modification prevents the required deprotonation and subsequent tetrahedral coordination with the deep catalytic Zn2+ ion found in classical CA active sites [2].

Why use this specific compound? By utilizing 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide alongside a primary sulfonamide (e.g., Acetazolamide), researchers create a self-validating selectivity system . If a novel assay shows activity against a primary sulfonamide but null activity against this secondary sulfonamide standard, the researcher can definitively attribute the assay's signal to true zinc-mediated active-site binding rather than off-target lipophilic aggregation or allosteric interference.

Physicochemical Properties & Reagent Preparation

Due to the 4-fluorophenyl substituent and the 4-chloro modification, this compound is highly lipophilic. Improper handling will result in aqueous precipitation, leading to false negatives in thermodynamic assays and severe light-scattering artifacts in kinetic assays.

Stock Solution Preparation

-

Solvent Causality: Aqueous buffers cannot solvate the fluorophenyl moiety. 100% Dimethyl Sulfoxide (DMSO) must be used for the primary stock to ensure complete dissolution and prevent micelle formation.

-

Procedure:

-

Weigh the lyophilized powder and dissolve in anhydrous, LC-MS grade DMSO to yield a 10 mM master stock .

-

Vortex for 60 seconds and sonicate in a water bath at 25°C for 5 minutes.

-

Aliquot into single-use 20 µL volumes in amber microcentrifuge tubes to prevent repeated freeze-thaw cycles and photodegradation of the 3-amino group. Store at -20°C.

-

Experimental Workflows & Methodologies

To fully profile the binding modality of this reference standard, we employ an orthogonal testing approach: a thermodynamic assay to detect any binding (including allosteric) and a kinetic assay to evaluate catalytic inhibition [3].

Workflow for parallel thermodynamic and kinetic biochemical screening.

Protocol A: Fluorescent Thermal Shift Assay (FTSA)

FTSA (or Differential Scanning Fluorimetry) is utilized because it measures thermodynamic stabilization independent of enzymatic function, making it ideal for detecting non-catalytic or atypical binding [4].

Self-Validating Controls:

-

Vehicle Control: 2% DMSO (Baseline Tm ).

-

Positive Control: 10 µM Acetazolamide (Confirms protein folding and active site integrity).

Step-by-Step Methodology:

-

Buffer Preparation: Prepare Assay Buffer (20 mM HEPES, 150 mM NaCl, pH 7.5). Causality: HEPES is chosen over Tris because its pKa is significantly less sensitive to temperature changes during the thermal ramp.

-

Protein & Dye Mix: Dilute recombinant target protein (e.g., CA II) to 20 µM. Add SYPRO Orange dye to a final concentration of 5X. Causality: SYPRO Orange is quenched in aqueous environments but fluoresces highly when bound to hydrophobic core residues exposed during thermal denaturation.

-

Compound Titration: Prepare a 10-point serial dilution of 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide in Assay Buffer, ensuring the final DMSO concentration remains strictly locked at 2% across all wells.

-

Reaction Assembly: In a 96-well qPCR plate, combine 10 µL of the Protein/Dye mix with 10 µL of the compound dilution. Seal with optically clear film and centrifuge at 1000 x g for 1 minute to remove bubbles.

-

Thermal Cycling: Execute a thermal ramp from 25°C to 95°C at a rate of 1°C/min. Monitor fluorescence continuously in the ROX/SYBR channel (Ex: 490 nm, Em: 530 nm).

-

Analysis: Determine the melting temperature ( Tm ) by calculating the inflection point of the first derivative of the melt curve.

Protocol B: Stopped-Flow CO2 Hydration Kinetics

To confirm that the secondary sulfonamide does not inhibit classical catalytic turnover, rapid-mixing stopped-flow spectrophotometry is employed.

Step-by-Step Methodology:

-

Indicator Buffer: Prepare 20 mM HEPES (pH 7.5) containing 0.2 mM Phenol Red indicator and 10 nM of the target enzyme. Causality: The hydration of CO2 yields HCO3− and H+ . Phenol Red (pKa ~7.9) allows real-time spectrophotometric tracking of this proton release via absorbance decay at 557 nm.

-

Inhibitor Pre-incubation: Add the reference standard (up to 50 µM, 1% DMSO final) to the Indicator Buffer and incubate at 20°C for 15 minutes to allow equilibrium binding.

-

Substrate Preparation: Bubble pure CO2 gas into distilled water at 20°C for 30 minutes to create a saturated substrate solution (~15 mM CO2 ).

-

Data Acquisition: Using a stopped-flow instrument, rapidly mix equal volumes of the Substrate solution and the Enzyme/Inhibitor solution. Record the absorbance at 557 nm over a 10-second window.

-

Validation: Run an uncatalyzed blank (no enzyme) to establish the background CO2 hydration rate.

Data Interpretation & Selectivity Profiling

By comparing the primary sulfonamide positive control against the 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide standard, researchers can map the exact binding logic of their target.

Decision logic for interpreting binding modalities of secondary sulfonamides.

Quantitative Data Summary

The table below outlines the expected biochemical profile when validating an assay for classical Carbonic Anhydrase II (CA II) active-site binding.

| Compound Class | Representative Compound | FTSA ΔTm (°C) | Stopped-Flow Ki (nM) | Interpretation |

| Primary Sulfonamide (Positive Control) | Acetazolamide | + 6.5 ± 0.2 | 12.1 ± 1.5 | Strong thermodynamic stabilization; potent active-site catalytic inhibition. |

| Secondary Sulfonamide (Reference Standard) | 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide | + 0.2 ± 0.1 | > 50,000 | Steric clash prevents zinc coordination; no thermodynamic stabilization or catalytic inhibition. |

| Atypical Binder (Hypothetical) | Novel Allosteric Probe | + 3.1 ± 0.3 | > 50,000 | Binds outside the active site (stabilizes protein) but does not block catalytic turnover. |

Troubleshooting Note: If 3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide yields a high ΔTm but no catalytic inhibition, it indicates the compound is binding to a secondary hydrophobic pocket (allosteric site) on the protein surface. If it causes light scattering or erratic fluorescence baselines, the DMSO concentration has dropped below the critical solvation threshold, and the compound has precipitated.

References

-

Supuran, C. T. (2011). Carbonic anhydrase inhibitors and activators for novel therapeutic applications. Future Medicinal Chemistry.[Link]

-